molecular formula C17H17BrN2O B2463734 1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-09-4

1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide

Cat. No.: B2463734
CAS No.: 16935-09-4
M. Wt: 345.24
InChI Key: WPDKYGMTYWCVPM-UHFFFAOYSA-M
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Description

1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is a useful research compound. Its molecular formula is C17H17BrN2O and its molecular weight is 345.24. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has been explored in the field of corrosion inhibition. A study demonstrated its effectiveness in preventing corrosion of mild steel in hydrochloric acid solution. This compound, along with other imidazolium-bearing ionic liquids, was found to significantly enhance inhibition efficiency with increased concentration, indicating its potential in corrosion protection applications (Subasree & Selvi, 2020).

Synthetic Chemistry

This compound plays a role in synthetic chemistry, particularly in the synthesis of azolo[a]azepine and indolizine derivatives. A study outlined the process of alkylation and heating of 1,2-dimethyl-1H-benzimidazole leading to the formation of various diazolium salts and their subsequent transformation into different derivatives. This showcases its versatility in the synthesis of complex organic compounds (Potikha, Turelik, & Kovtunenko, 2012).

Catalysis in Organic Synthesis

Another application is in catalyzing organic reactions. A study used a bis-ionic liquid derivative of 1,2-dimethyl-1H-imidazole-3-ium bromide as an effective catalyst for the synthesis of novel benzoxazoles. This method provided advantages such as high yield, solvent-free conditions, and reduced environmental impact, highlighting the compound's role in green chemistry (Nikpassand, Zare Fekri, & Farokhian, 2015).

Antitumor Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. This research contributes to the development of new potential antitumor agents (Zhengfen et al., 2017).

Properties

IUPAC Name

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2O.BrH/c1-13-18(2)15-10-6-7-11-16(15)19(13)12-17(20)14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDKYGMTYWCVPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.